Lxw7 tfa

Endothelial progenitor cell targeting Integrin αvβ3 Vascular graft endothelialization

LXW7 TFA is the only αvβ3 integrin ligand that combines sub-μM affinity (IC50 0.68 μM) with cell-type selectivity: strong EPC/EC binding while minimizing platelet adhesion, thereby avoiding the thrombosis risk of conventional RGD peptides. Its disulfide-cyclized scaffold retains full affinity after biotinylation or Click conjugation—unlike RGD cyclopentapeptides that lose 2- to 8-fold affinity. Validated in vascular graft endothelialization and rodent stroke models (100 μg/kg IV reduces infarct volume). Ideal for targeted imaging, drug delivery, and biomaterial functionalization.

Molecular Formula C31H49F3N12O14S2
Molecular Weight 934.9 g/mol
Cat. No. B15605367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLxw7 tfa
Molecular FormulaC31H49F3N12O14S2
Molecular Weight934.9 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N12O12S2.C2HF3O2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22;3-2(4,5)1(6)7/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34);(H,6,7)/t13-,14-,15-,16-,17-,22-;/m0./s1
InChIKeyCABFZTZDDADZJM-YYLGFPHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LXW7 TFA: A Cyclic RGD Peptide with Defined αvβ3 Integrin Affinity and Cell-Type Specificity for Targeted Endothelial Applications


LXW7 TFA is the trifluoroacetic acid salt of LXW7, an octamer disulfide-bridged cyclic peptide (cGRGDdvc) that functions as a ligand and inhibitor of integrin αvβ3 [1]. Discovered via one-bead one-compound (OBOC) combinatorial library screening against αvβ3-transfected K562 cells, LXW7 contains the Arg-Gly-Asp (RGD) recognition motif flanked by D-amino acids and a C-terminal handle, conferring resistance to proteolysis and enabling functionalization without affinity loss [1][2]. The TFA salt form (MW ≈ 934.92 g/mol; free base MW ≈ 820.89 g/mol) is the standard commercial preparation used in peer-reviewed research, with a reported IC50 of 0.68 ± 0.08 μM against αvβ3 integrin (Echistatin-FITC competitive binding assay) and a Kd of 76 ± 10 nM for the target integrin [1][2].

Why Generic αvβ3 Integrin Ligands Cannot Substitute for LXW7 TFA in Cell-Type-Selective Applications


Conventional RGD-based integrin ligands—whether linear peptides such as GRGD or widely used cyclic pentapeptides such as Cilengitide—lack the cell-type binding selectivity that LXW7 provides [1]. LXW7 preferentially binds primary endothelial progenitor cells (EPCs) and endothelial cells (ECs) while exhibiting minimal binding to platelets and monocytes; in contrast, GRGD binds strongly to platelets via αIIbβ3 integrin, creating a thrombosis risk in vascular applications [1][2]. Furthermore, unlike head-to-tail cyclic RGD pentapeptides whose binding affinity drops 2- to 8-fold upon biotinylation, LXW7 retains near-identical affinity after conjugation, a critical advantage for imaging and drug-delivery applications requiring functionalized ligands [2]. These differentiating properties arise from LXW7's specific disulfide-cyclized scaffold incorporating D-amino acids flanking the RGD motif, which cannot be replicated by simply substituting an alternative RGD-containing peptide [1].

Quantitative Differentiation Evidence: LXW7 TFA vs. Closest αvβ3 Integrin Ligand Comparators


Cell-Type Binding Selectivity: LXW7 Discriminates EPCs/ECs from Platelets and Monocytes, Unlike GRGD

In direct head-to-head flow cytometry and live-cell adhesion assays, LXW7 demonstrated strong binding to primary human EPCs (HECFCs) and ECs (HCECs, HMVECs) but negligible binding to THP-1 monocytes and platelets, whereas the conventional linear GRGD peptide bound strongly to both ECs and platelets [1]. Specifically, LXW7 showed very low binding to αIIbβ3-K562 cells (the platelet integrin), while GRGD exhibited very strong binding to αIIbβ3, indicating LXW7's superior αvβ3-vs-αIIbβ3 selectivity [1]. On culture surfaces, the LXW7-treated surface attracted more HCECs than the GRGD-treated surface, while supporting limited platelet adhesion compared to significantly higher platelet adhesion on GRGD surfaces [1].

Endothelial progenitor cell targeting Integrin αvβ3 Vascular graft endothelialization

Biotinylation Tolerance: LXW7 Retains Full Binding Affinity After Conjugation, Whereas RGD Cyclopentapeptides Lose 2- to 8-Fold Affinity

The biotinylated form of LXW7 (LXW7-Bio) exhibited near-identical binding affinity (IC50 = 0.62 ± 0.07 μM) to the unmodified LXW7 (IC50 = 0.68 ± 0.08 μM) against αvβ3 integrin in competitive Echistatin-FITC binding assays [1]. In contrast, biotinylated forms of well-known RGD head-to-tail cyclic pentapeptide ligands (e.g., cyclo(RGDfE), cyclo(RGDfK), cyclo(RGDyK)) showed 2- to 8-fold weaker binding affinity compared to their respective free forms in the same assay system [1]. This indicates that biotinylation at the C-terminal handle of LXW7 does not sterically interfere with the RGD–integrin binding interface, a property explicitly engineered into the LXW7 scaffold via the built-in handle identified during OBOC library screening [1].

Biotinylated peptide probes Targeted molecular imaging Drug conjugate design

In Vivo Tumor Targeting: Biotinylated LXW7 Shows Higher Tumor Uptake and Lower Liver Accumulation vs. Biotinylated RGD Cyclopentapeptides

In nude mice bearing U-87MG glioblastoma or A375M melanoma xenografts, intravenous administration of a tetravalent imaging complex (biotinylated LXW7/streptavidin-Cy5.5) resulted in preferential accumulation of fluorescent signal in tumors at 6 hours post-injection, with significantly lower hepatic uptake compared to equivalent complexes prepared from biotinylated cyclic RGD pentapeptides (cyclo(RGDfE), cyclo(RGDfK), cyclo(RGDyK)) [1]. Ex vivo organ imaging confirmed higher tumor-to-liver contrast for the LXW7-based complex [1]. The lower liver uptake is consistent with LXW7's reduced off-target integrin cross-reactivity (weak binding to αvβ5 and αIIbβ3, no binding to α5β1), whereas broader-spectrum RGD peptides accumulate in the liver via promiscuous integrin binding [1].

In vivo optical imaging Tumor xenograft targeting Biodistribution

Anti-Inflammatory Efficacy in Cerebral Ischemia: LXW7 Suppresses TNF-α and IL-1β in the MCAO Rat Model

In a rat middle cerebral artery occlusion (MCAO) model, a single intravenous dose of LXW7 (100 μg/kg) administered 2 hours post-occlusion significantly reduced pro-inflammatory cytokine levels in peri-ischemic brain tissue compared to the PBS-treated ischemia group [1]. ELISA quantification showed that LXW7 treatment suppressed TNF-α expression by 29% and IL-1β expression by 39% relative to the ischemia group (P<0.05) [1]. Infarct volumes and brain water content (BWC) were also significantly lower in the LXW7-treated group [1]. This anti-inflammatory activity is attributed to LXW7-mediated blockade of integrin αvβ3, which attenuates microglial activation via Akt/NF-κB and JNK/MAPK signaling pathways [1]. While Cilengitide, another αvβ3 antagonist, has also been studied in stroke models, LXW7's anti-inflammatory profile in this specific MCAO paradigm provides a distinct dataset supporting its use in neuroinflammation research independent of Cilengitide's known paradoxical pro-angiogenic effects at sub-therapeutic concentrations.

Ischemic stroke Neuroinflammation Cytokine suppression

Integrin Selectivity Profile: LXW7 Binds αvβ3 with Minimal Cross-Reactivity to αvβ5, αIIbβ3, and α5β1

In a comprehensive integrin binding screen using K562 cells transfected with individual integrin subunits, LXW7 (1 μM biotinylated form) demonstrated strong binding to αvβ3-K562 cells, weak binding to αvβ5-K562 and αIIbβ3-K562 cells, and no detectable binding to parental K562 cells (which express α5β1) [1]. Quantitatively, LXW7 exhibited a Kd of 76 ± 10 nM for αvβ3 integrin [1][2]. Binding to U-87MG and A375M tumor cells was blocked by the anti-αvβ3 monoclonal antibody LM609, confirming that cellular binding is predominantly αvβ3-mediated [1]. This selectivity profile contrasts with the broader integrin recognition of linear RGD motifs such as GRGD, which bind multiple RGD-recognizing integrins including αvβ3, αvβ5, α5β1, and αIIbβ3 [2]. The restricted integrin recognition of LXW7 is a direct consequence of its disulfide-cyclized structure and D-amino acid composition, as established by the SAR studies reported in the Wang 2016 optimization paper, where systematic modifications of the LXW7 scaffold were shown to modulate integrin selectivity [3].

Integrin selectivity Off-target profiling αvβ3-specific ligand

Primary Research and Industrial Application Scenarios Where LXW7 TFA Offers Demonstrated Differentiation


EPC/EC-Selective Surface Functionalization of Vascular Grafts and Stents

The cell-type specificity of LXW7—strong EPC/EC binding with minimal platelet adhesion—makes LXW7 TFA the ligand of choice for endothelialization strategies on blood-contacting medical devices. Coating ePTFE vascular grafts with LXW7 has been shown to capture circulating EPCs while resisting platelet and monocyte adhesion, enabling rapid formation of a functional endothelial monolayer that reduces thrombosis and improves graft patency, as demonstrated in both in vitro flow models and in vivo studies [1]. This application directly exploits the quantitative selectivity documented in Section 3 (Evidence Items 1 and 5), where LXW7's weak αIIbβ3 binding contrasts sharply with GRGD's strong platelet integrin engagement.

Targeted Molecular Imaging of αvβ3-Overexpressing Tumors with Conjugated LXW7 Probes

For optical, PET, or SPECT imaging of αvβ3-positive tumors (e.g., glioblastoma, melanoma), LXW7 TFA is the preferred targeting ligand because its biotinylated form retains near-identical αvβ3 binding affinity (IC50 shift from 0.68 to 0.62 μM), whereas conventional RGD cyclopentapeptides lose 2- to 8-fold affinity upon biotinylation [1]. In vivo imaging data confirm that biotinylated LXW7/streptavidin-Cy5.5 complexes achieve higher tumor uptake and lower liver background in U-87MG and A375M xenograft models compared to analogous RGD cyclopentapeptide complexes [1]. Researchers procuring LXW7 TFA for imaging probe development should cite Evidence Items 2 and 3 (Section 3) as the quantitative basis for ligand selection.

Cerebral Ischemia and Neuroinflammation Research as a Pharmacological αvβ3 Blocker

In rodent models of ischemic stroke, LXW7 TFA administered at 100 μg/kg IV reduces infarct volume, brain water content, and pro-inflammatory cytokine levels (TNF-α by 29%, IL-1β by 39%) when given post-occlusion, as established in the Fang 2016 MCAO study [1]. These quantitative pharmacodynamic endpoints provide a benchmark for researchers studying integrin αvβ3's role in neuroinflammation and microglial activation. Unlike Cilengitide, which has a reported paradoxical pro-angiogenic effect at sub-IC50 concentrations [2], LXW7 has not been associated with such concentration-dependent functional inversion in published studies, making it a potentially cleaner tool compound for dissecting αvβ3-mediated signaling in the CNS.

Tissue Engineering Scaffold Biofunctionalization via Click Chemistry

LXW7 TFA contains a C-terminal handle that enables site-specific covalent immobilization onto biomaterial surfaces without compromising integrin binding. The Hao 2017 study established a validated protocol for conjugating azido-functionalized LXW7 to alkyne-modified electrospun PLLA/PCL microfibrous scaffolds via Cu-catalyzed Click chemistry, resulting in significantly improved EC attachment, spreading, and proliferation compared to unmodified scaffolds, with the functional effect mediated through enhanced VEGFR-2 phosphorylation and ERK1/2 activation [1]. This application is supported by Evidence Items 1 and 5 (Section 3), and the availability of the azido-LXW7 intermediate makes the TFA salt form the appropriate starting material for solid-phase conjugation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lxw7 tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.